![molecular formula C12H16FNO B1309008 [4-(4-Fluorophenyl)oxan-4-yl]methanamine CAS No. 889939-79-1](/img/structure/B1309008.png)

[4-(4-Fluorophenyl)oxan-4-yl]methanamine

Overview

Description

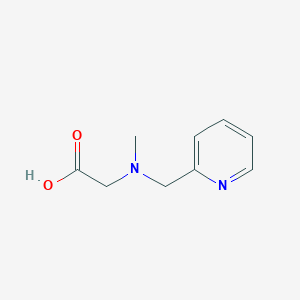

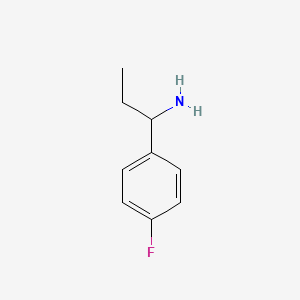

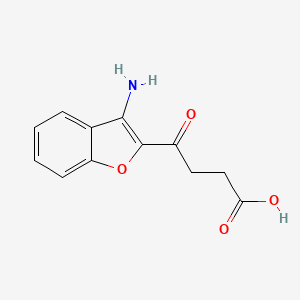

“[4-(4-Fluorophenyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 1339684-69-3 . It has a molecular weight of 209.26 . The compound is stored at a temperature of 4 degrees and is available in powder form .

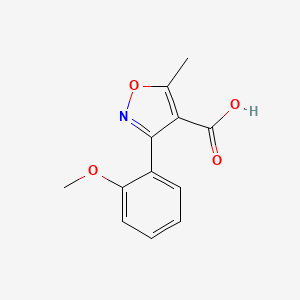

Molecular Structure Analysis

The InChI code for “this compound” is1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8,14H2 . This code represents the molecular structure of the compound. It is stored at a temperature of 4 degrees . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the sources I found.

Scientific Research Applications

Biased Agonists in Antidepressant Development

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds structurally related to [4-(4-Fluorophenyl)oxan-4-yl]methanamine, have been investigated as potential serotonin 5-HT1A receptor-biased agonists. These compounds exhibit selective activation of ERK1/2 phosphorylation and have shown promising results in preclinical studies for their antidepressant-like activities (Sniecikowska et al., 2019).

Synthesis and Characterization

1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound with structural similarities to this compound, has been successfully synthesized, showcasing the potential for creating a variety of derivatives for various applications. These derivatives were characterized using spectroscopic techniques, providing a foundation for further pharmacological research (Shimoga, Shin, & Kim, 2018).

Antiosteoclast and Osteoblast Activity

Research involving compounds structurally related to this compound has demonstrated moderate to high antiosteoclast and osteoblast activity. This indicates potential applications in bone health and osteoporosis treatment (Reddy et al., 2012).

Inhibitors of Met Kinase Superfamily

Compounds structurally related to this compound have been identified as potent and selective Met kinase inhibitors. These have shown efficacy in tumor stasis models, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Transfer Hydrogenation Reactions

Arylquinazolin-2-yl)methanamine derivatives, related to this compound, have been synthesized and used in transfer hydrogenation reactions, demonstrating their potential in chemical synthesis and pharmaceutical applications (Karabuğa et al., 2015).

Neurokinin-1 Receptor Antagonism

Research on compounds structurally similar to this compound has led to the development of neurokinin-1 receptor antagonists. These compounds have shown effectiveness in preclinical tests for emesis and depression, indicating their potential in treating these conditions (Harrison et al., 2001).

Synthesis of Dicarboxylic Acid Amides and Diamides

Studies on the synthesis of dicarboxylic acid amides and diamides based on [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, a related compound, have expanded the scope of chemical synthesis and applications in pharmaceuticals (Aghekyan et al., 2018).

Phosphoramidate Derivatives for Antimicrobial and Antioxidant Activity

Research on phosphoramidate derivatives of 5-nitroquinolin-8-ol, structurally similar to this compound, has led to compounds with potent antimicrobial and antioxidant activities. This suggests applications in both medical and environmental fields (Reddy et al., 2015).

Multi-Target Directed Ligands for Alzheimer’s Treatment

Compounds like N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine and N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine, structurally related to this compound, have been investigated as multi-target directed ligands for Alzheimer's treatment. These have shown inhibitory properties on acetylcholinesterase and monoamine oxidase (Kumar et al., 2013).

Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

Research on compounds like 5-bromo-N-[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-yl]methyl-pyridin-2-amine, structurally similar to this compound, has explored their role in modulating orexin-1 receptor mechanisms. This has implications for treating compulsive food consumption and possibly other eating disorders (Piccoli et al., 2012).

Safety and Hazards

The safety information available indicates that “[4-(4-Fluorophenyl)oxan-4-yl]methanamine” is associated with several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with serotonin and dopamine receptors .

Mode of Action

Based on its structural similarity to other compounds, it may act as a partial agonist at serotonin and dopamine receptors

Biochemical Pathways

If it does interact with serotonin and dopamine receptors as suggested, it could potentially influence pathways related to mood regulation, reward, and cognition .

Result of Action

If it acts as a partial agonist at serotonin and dopamine receptors, it could potentially modulate neurotransmission in the brain, influencing mood and behavior .

Biochemical Analysis

Biochemical Properties

[4-(4-Fluorophenyl)oxan-4-yl]methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as epoxide hydrolase, which catalyzes the final step in the biosynthesis of proinflammatory mediators like leukotriene B4 . Additionally, it may interact with aminopeptidases, influencing protein metabolism and processing . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, its interaction with epoxide hydrolase results in the inhibition of leukotriene B4 synthesis, thereby reducing inflammation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its lasting impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, by inhibiting leukotriene B4 synthesis . At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Its interaction with epoxide hydrolase and aminopeptidases highlights its role in protein metabolism and inflammatory response pathways . Additionally, the compound may influence the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to exert its effects .

Properties

IUPAC Name |

[4-(4-fluorophenyl)oxan-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNKDRCJNIVDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424426 | |

| Record name | 1-[4-(4-Fluorophenyl)oxan-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-79-1 | |

| Record name | 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4-Fluorophenyl)oxan-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(4-fluorophenyl)oxan-4-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)